2-(Methylthio)thiazole-4-boronic acid pinacol ester

Descripción

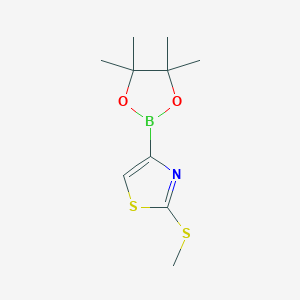

2-(Methylthio)thiazole-4-boronic acid pinacol ester (CAS RN: 1072945-09-5) is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, particularly in drug discovery and materials science. Its structure features a thiazole ring substituted with a methylthio (-SMe) group at the 2-position and a pinacol-protected boronic acid moiety at the 4-position (Figure 1). The compound is commercially available from suppliers like Kanto Reagents, with a purity >97.0% (GC) and a molecular weight of 250.17 g/mol .

The methylthio group enhances lipophilicity and may influence electronic properties, while the boronic ester enables versatile coupling reactions with aryl halides or triflates under palladium catalysis .

Propiedades

IUPAC Name |

2-methylsulfanyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2S2/c1-9(2)10(3,4)14-11(13-9)7-6-16-8(12-7)15-5/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOIAKTUJYYLMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(Methylthio)thiazole with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

2-(Methylthio)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The boronic ester moiety can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Various aryl and alkyl derivatives, depending on the coupling partner.

Aplicaciones Científicas De Investigación

2-(Methylthio)thiazole-4-boronic acid pinacol ester has several applications in scientific research:

Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of advanced materials, such as organic semiconductors.

Mecanismo De Acción

The mechanism of action of 2-(Methylthio)thiazole-4-boronic acid pinacol ester primarily involves its role as a boronic ester in chemical reactions. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in various synthetic pathways. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond .

Comparación Con Compuestos Similares

Structural and Molecular Properties

Key structural analogs differ in substituents on the thiazole ring, boronic acid positioning, or heterocyclic core. Below is a comparative analysis (Table 1):

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | MW (g/mol) | Substituents/Modifications | CAS RN |

|---|---|---|---|---|

| 2-(Methylthio)thiazole-4-boronic acid pinacol ester | C₁₃H₁₉BO₂S | 250.17 | 2-SMe, 4-boronic ester | 1072945-09-5 |

| 2-Cyclopropyl-thiazole-4-boronic acid pinacol ester | C₁₃H₁₉BO₂S | 250.17 | 2-cyclopropyl, 4-boronic ester | MFCD11223310 |

| 4-Methyl-thiazole-5-boronic acid pinacol ester | C₁₀H₁₆BNO₂S | 225.11 | 4-Me, 5-boronic ester | 1662682-33-8 |

| 4-Methyl-2-phenylthiazole-5-boronic acid pinacol ester | C₁₆H₂₀BNO₂S | 301.21 | 2-Ph, 4-Me, 5-boronic ester | 690632-24-7 |

| 2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester | C₁₄H₂₄BN₃O₂S | 309.24 | 2-piperazinyl, 5-boronic ester | 1402174-69-9 |

| 2-Methoxy-4-(methylthio)pyridine-5-boronic acid pinacol ester | C₁₃H₂₀BNO₃S | 281.18 | Pyridine core, 2-OMe, 4-SMe, 5-boronic ester | 1451392-19-0 |

Key Observations :

- Substituent Effects : The methylthio group in the target compound provides moderate electron-donating properties compared to cyclopropyl (electron-withdrawing) or phenyl (bulky, lipophilic) groups .

- Boronic Ester Positioning : Shifting the boronic ester from the 4-position (target compound) to the 5-position (e.g., 4-Methyl-thiazole-5-boronic acid pinacol ester) alters steric accessibility in coupling reactions .

- Heterocyclic Core : Pyridine-based analogs (e.g., 2-Methoxy-4-(methylthio)pyridine-5-boronic acid pinacol ester) exhibit distinct electronic properties compared to thiazole derivatives .

Reactivity in Suzuki-Miyaura Coupling

Boronic esters are pivotal in cross-coupling reactions. Substituents influence reactivity:

- Electron-Withdrawing Groups (EWGs) : Cyclopropyl () and pyridine cores () enhance electrophilicity, accelerating oxidative addition with palladium catalysts .

- Steric Hindrance : Bulky groups (e.g., phenyl in ) may reduce coupling efficiency due to steric clashes .

- Electronic Effects : Methylthio groups (target compound) balance electron donation and steric demand, making them versatile intermediates .

Commercial Availability and Pricing

Table 2: Supplier and Pricing Data

| Compound Name | Supplier | Purity | Price (per 5g) |

|---|---|---|---|

| This compound | Kanto Reagents | >97.0% | JPY 23,000 |

| 2-Cyclopropyl-thiazole-4-boronic acid pinacol ester | Multiple suppliers | >95.0% | Not disclosed |

| 4-Methyl-thiazole-5-boronic acid pinacol ester | Custom synthesis | N/A | €658 (per 1g) |

| 2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester | Synblock | ≥98% | Not disclosed |

Notes:

Actividad Biológica

2-(Methylthio)thiazole-4-boronic acid pinacol ester is a compound that has gained attention in organic synthesis and medicinal chemistry due to its unique structural features, including a thiazole ring and a methylthio group. This compound is primarily utilized in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions, which are pivotal in drug discovery and development.

The compound can be represented by the following structural formula:

| Property | Value |

|---|---|

| IUPAC Name | 2-methylsulfanyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

| Molecular Formula | C10H16BNO2S2 |

| CAS Number | 2096333-09-2 |

The biological activity of this compound primarily stems from its role as a boronic ester. It can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in various synthetic pathways. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond.

Medicinal Chemistry

Research indicates that this compound serves as an intermediate in synthesizing biologically active molecules. Notably, it has been utilized in the development of compounds targeting various biological pathways.

Case Studies

- Synthesis of SMN Inducers : A study explored the synthesis of thiazole derivatives related to spinal muscular atrophy (SMA) treatment. The compound demonstrated significant biological activity with an AC50 value of 31 nM and a 576% increase in SMN promoter induction in reporter assays .

- Desulfitative Cross-Coupling Reactions : Another investigation highlighted the use of this compound in desulfitative cross-coupling reactions with thiazolidine derivatives, yielding fused thiazoles with high efficiency .

Research Findings

Recent studies have focused on the compound's reactivity and its applications in synthesizing complex organic molecules. Key findings include:

- Oxidation Reactions : The methylthio group can be oxidized to form sulfoxides or sulfones under specific conditions using agents like hydrogen peroxide.

- Reduction Reactions : The thiazole ring can be reduced using lithium aluminum hydride or sodium borohydride to yield various reduced derivatives.

Comparison with Similar Compounds

The uniqueness of this compound lies in its structural characteristics compared to other boronic esters:

| Compound Name | Unique Features |

|---|---|

| This compound | Contains a methylthio group and thiazole ring |

| 4-(2-Methyl-4-fluorophenyl)thiazole-5-boronic acid pinacol ester | Fluorinated phenyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.